Pyrido[4,3-d]pyrimidin-5(6H)-one
CAS No.: 74632-30-7
Cat. No.: VC2363024
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74632-30-7 |
|---|---|
| Molecular Formula | C7H5N3O |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 6H-pyrido[4,3-d]pyrimidin-5-one |
| Standard InChI | InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11) |
| Standard InChI Key | CSBPQHGADOHBPJ-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C2=CN=CN=C21 |
| Canonical SMILES | C1=CNC(=O)C2=CN=CN=C21 |
Introduction
Pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a fused pyrido-pyrimidine core, which is a common structure in medicinal chemistry due to its diverse biological activities. This compound serves as a base for various derivatives, which have been explored for their potential applications in treating different diseases.
Synthesis Methods
The synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors, such as amino-pyrimidines or pyridines, under specific reaction conditions. The choice of synthetic pathway depends on the availability of starting materials and the desired yield and purity of the final product.
Biological Activities and Applications
Pyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. These compounds can interact with specific biological targets, such as enzymes or receptors, which makes them candidates for drug development. Research into these compounds continues to explore their full potential in treating various diseases.
| Derivative | Biological Activity | Potential Application |
|---|---|---|
| 2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one | Interactions with enzymes or receptors | Drug development for treating diseases |
| 6-(3-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | Interaction with biological targets | Medicinal chemistry research |
Analytical Techniques
The purity and structural integrity of Pyrido[4,3-d]pyrimidin-5(6H)-one are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the compound's chemical structure and help in identifying any impurities.
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